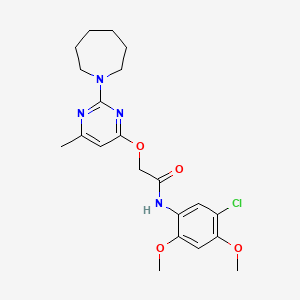

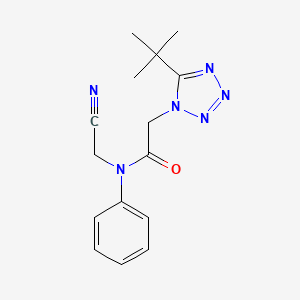

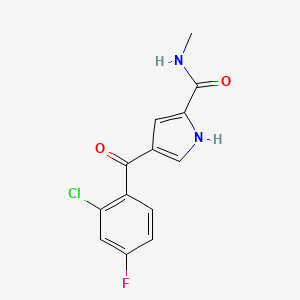

![molecular formula C12H19NO4 B2869191 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2219353-79-2](/img/structure/B2869191.png)

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 1374659-11-6 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid .

Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The key reaction involved in the synthesis of this compound is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Synthesis of Novel Amino Acid Analogs

The synthesis of Boc-protected cyclopropane-modified proline analogs, specifically Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, demonstrates the potential of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid in creating novel amino acids for chemistry, biochemistry, and drug design applications. This synthesis involves a six-step process starting from (2S,4R)-4-hydroxyproline, highlighting the compound's versatility in generating sterically constrained amino acids (A. Tymtsunik et al., 2012).

Cyclobutane-Derived Diamines

The development of Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, for drug discovery underscores the structural importance of such compounds. These derivatives serve as promising sterically constrained diamine building blocks, with novel synthetic schemes aimed at preparing multigram quantities for pharmaceutical applications (D. Radchenko et al., 2010).

Chemical Transformations and Derivatives

Regioselective Cycloadditions

The regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with specific substrates to yield substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates demonstrates the compound's role in creating novel molecular structures with potential applications in medicinal chemistry and drug development (A. Molchanov & T. Tran, 2013).

Synthetic Routes to Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate through scalable routes underlines the adaptability of this compound derivatives in accessing chemical spaces complementary to traditional piperidine systems. These compounds are pivotal for further selective derivations and the discovery of novel pharmaceutical agents (M. J. Meyers et al., 2009).

Drug Discovery and Development

Novel Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes, including derivatives of this compound, showcases the creation of innovative scaffolds for drug discovery. These compounds are synthesized from ketones such as cyclobutanone, highlighting their potential in generating diverse molecular architectures for pharmaceutical exploration (Bohdan A. Chalyk et al., 2017).

Angular Spirocyclic Azetidines

The development of novel angular azaspiro[3.3]heptanes through efficient synthetic sequences opens new avenues for drug discovery. These compounds, including gem-difluoro and gem-dimethyl variants, are prepared in high yields and are indicative of the structural versatility and potential application of this compound derivatives in designing new pharmacologically active molecules (Carine M. Guerot et al., 2011).

Mechanism of Action

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315, H319, and H335 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively), which could be used in chemistry, biochemistry, and drug design .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTMDLGZYGFWOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374659-11-6, 2219353-79-2 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(4r,6r)-1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

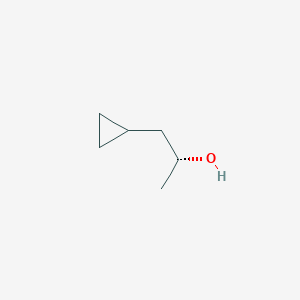

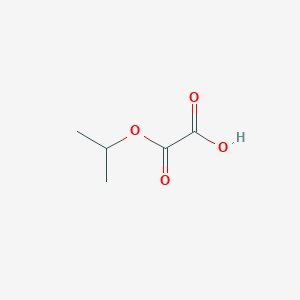

![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)

![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

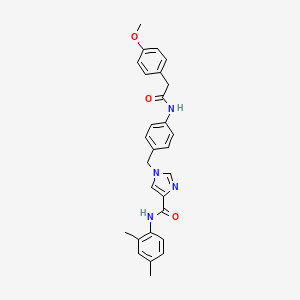

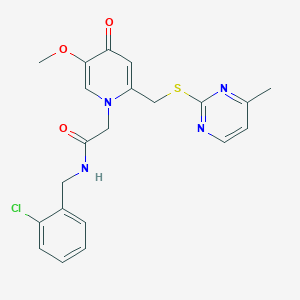

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)

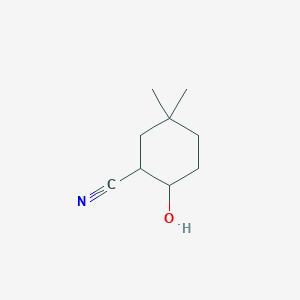

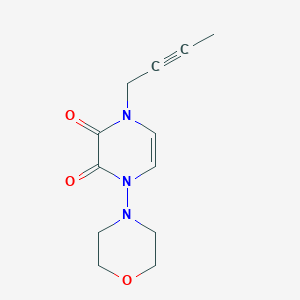

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)